molecular formula C10H12N2O B8617477 3-Cyano-2-ethoxy-4,6-dimethylpyridine

3-Cyano-2-ethoxy-4,6-dimethylpyridine

Cat. No.: B8617477
M. Wt: 176.21 g/mol
InChI Key: ZVGDDDSTMGXKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-2-ethoxy-4,6-dimethylpyridine is a pyridine derivative featuring a cyano group at position 3, ethoxy at position 2, and methyl groups at positions 4 and 6. The ethoxy group distinguishes it from related compounds with hydroxyl, bromo, amino, or thiono substituents at position 2, which are well-documented in the literature .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-ethoxy-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-4-13-10-9(6-11)7(2)5-8(3)12-10/h5H,4H2,1-3H3

InChI Key

ZVGDDDSTMGXKIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=N1)C)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 significantly influences physicochemical and biological properties. Below is a comparative analysis:

Hydroxyl Substituent (3-Cyano-4,6-dimethyl-2-hydroxypyridine)
  • Structure : C₈H₈N₂O, MW 148.16 .
  • Properties : The hydroxyl group increases polarity, enhancing aqueous solubility. However, it may reduce membrane permeability compared to lipophilic groups like ethoxy.
  • Synthesis: Prepared via condensation reactions involving cyanothioacetamide and acetylacetone, followed by acid workup .
Bromo Substituent (2-Bromo-3-cyano-4,6-dimethylpyridine)
  • Structure : C₈H₇BrN₂, MW 227.06 .
  • Properties : Bromine acts as a leaving group, enabling further functionalization (e.g., alkyltelluro substitution in ). The ethoxy group, in contrast, offers stability against nucleophilic substitution.
  • Applications : Used in regioselective syntheses of bioactive molecules like CCR5 antagonists .
Amino Substituent (2-Amino-4,6-dimethylpyridine)
  • Structure : C₇H₁₀N₂, MW 122.17 .
  • Ethoxy substitution may improve blood-brain barrier (BBB) permeability, as seen in double-headed aminopyridine inhibitors .
Thiono Substituent (3-Cyano-4,6-dimethyl-2-thiono-pyridine)
  • Structure : C₈H₇N₂S, MW 163.22 .
  • Properties: The thiono group is electron-withdrawing, directing electrophilic attacks to specific ring positions. Ethoxy, being electron-donating, alters electronic density and reactivity patterns.

Molecular and Physicochemical Properties

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Activities Reference
3-Cyano-2-ethoxy-4,6-dimethylpyridine Ethoxy C₁₀H₁₂N₂O 180.22 (calc.) High lipophilicity (inferred) N/A
3-Cyano-4,6-dimethyl-2-hydroxypyridine Hydroxyl C₈H₈N₂O 148.16 Polar, water-soluble
2-Bromo-3-cyano-4,6-dimethylpyridine Bromo C₈H₇BrN₂ 227.06 mp 116–117°C; reactive intermediate
2-Amino-4,6-dimethylpyridine Amino C₇H₁₀N₂ 122.17 Used in BBB-permeable inhibitors

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